N-(3-acetylphenyl)-2-((5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-(3-acetylphenyl)-2-((5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H25N5O2S and its molecular weight is 423.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic Compound Synthesis
The chemical structure serves as a precursor or analogue in the synthesis of various heterocyclic compounds. Research demonstrates the synthesis of innovative heterocycles incorporating thiadiazole, triazole, and other moieties, showing potential insecticidal, antitumor, and antimicrobial activities. These studies highlight the versatility of such compounds in generating biologically active molecules with potential applications in agriculture and medicine (Fadda et al., 2017), (Yurttaş et al., 2015).
Antifungal and Plant Growth Regulating Activities
Specific derivatives have been synthesized and evaluated for their antifungal properties and ability to regulate plant growth, suggesting their potential use in agricultural settings to protect crops and enhance growth (Li Fa-qian et al., 2005).
Chemical Properties and Applications
Spectroscopic and Quantum Mechanical Studies
Spectroscopic and quantum mechanical analyses of benzothiazolinone acetamide analogs, which share a structural resemblance to the chemical , have provided insights into their electronic properties, ligand-protein interactions, and photovoltaic efficiency. These studies suggest applications in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency and potential in medicinal chemistry for designing drugs with specific biological targets (Mary et al., 2020).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-16(28)18-10-7-11-19(14-18)23-20(29)15-30-22-25-24-21(17-8-3-2-4-9-17)27(22)26-12-5-6-13-26/h5-7,10-14,17H,2-4,8-9,15H2,1H3,(H,23,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARHCOZYFXRCKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.